molecular formula C10H11ClF3NO2 B2988381 (3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride CAS No. 499995-64-1

(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

Cat. No. B2988381
CAS RN: 499995-64-1
M. Wt: 269.65
InChI Key: YOTCWGWDUZCTMA-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride” is a chemical compound. It is a monocarboxylic acid comprising propionic acid having a 2-(trifluoromethyl)phenyl group at the 3-position .


Molecular Structure Analysis

The molecular structure of this compound includes a propionic acid backbone with a 2-(trifluoromethyl)phenyl group at the 3-position . The molecular weight is 218.17 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.17 . It has a high GI absorption and is BBB permeant . Its water solubility is 0.317 mg/ml .

Scientific Research Applications

Drug Development

The trifluoromethyl group in compounds like EN300-7463880 is significant in pharmaceuticals due to its ability to enhance the biological activity and metabolic stability of drugs . This compound could be pivotal in the synthesis of new drug molecules, especially for targeting diseases where fluorine’s unique properties can be beneficial.

Safety and Hazards

This compound may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . The safety data sheet recommends avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-4-2-1-3-6(7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTCWGWDUZCTMA-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CC(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-Amino-3-[2-(trifluoromethyl)phenyl]propanoic acid;hydrochloride

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